

A Comparative Guide to Validated Analytical Methods for Atosiban

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For researchers, scientists, and drug development professionals, the robust and accurate quantification of Atosiban is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a detailed comparison of validated analytical methods for Atosiban, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data is presented to facilitate method selection based on specific analytical needs.

Comparison of Analytical Methods

Two primary analytical techniques have been successfully validated for the determination of Atosiban: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and LC-MS/MS. RP-HPLC is a widely used, cost-effective method suitable for routine quality control of pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices.



| Parameter | Method 1: RP- HPLC | Method 2: RP- HPLC | Method 3: LC- MS/MS |
|-------------------------------|---|--|--|
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | Liquid Chromatograph with Tandem Mass Spectrometer |
| Column | Inertsil ODS-2 | XTerra MS C18 (250 x 4.6 mm, 5 μm) | ACE C18 (50 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Water:Acetonitrile:Me thanol, 77:14:9, v/v/v, pH 3.2 with TFA) and Mobile Phase B (Acetonitrile:Methanol, 65:35, v/v) | Gradient elution with 0.03M Potassium Dihydrogen Orthophosphate buffer (pH 3.2 with orthophosphoric acid) and Acetonitrile | Gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 220 nm | UV at 220 nm | Mass Spectrometry |
| Retention Time | Not specified | 11.3 min[1] | Not specified |
| Linearity Range | Not specified | 15-225 mcg/mL[1] | Not specified |
| Correlation Coefficient (r²) | > 0.9993[2] | 0.9999[1] | Not specified |
| Limit of Detection (LOD) | Determined[2] | 1.5 mcg/mL[1] | Not specified |
| Limit of Quantification (LOQ) | Determined[2] | 4.5 mcg/mL[1] | 0.01 microg/ml in rat plasma[3] |
| Accuracy (% Recovery) | Validated[2] | 99.3%[1] | Validated[3] |
| Precision | Validated[2] | Low standard deviation[1] | Validated[3] |



Application

Quality control of
Atosiban injection,
analysis of related
substances[2]

Estimation of Atosiban Kinetic study of
Acetate in parenteral dosage forms[1] plasma[3]

Experimental Protocols Method 1: RP-HPLC for Atosiban and its Related Substances

This method is designed for the quality control of Atosiban acetate injection and can simultaneously determine Atosiban and its five related substances.[2]

- Chromatographic System:
 - Column: Inertsil ODS-2
 - Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol in a ratio of 77:14:9 (v/v/v).[2]
 - Mobile Phase B: A mixture of acetonitrile and methanol in a ratio of 65:35 (v/v).[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Column Temperature: 35 °C.[2]
 - Detection: UV at 220 nm.[2]
 - A gradient elution program should be utilized.
- Validation Parameters:
 - The method was validated for precision, specificity, and accuracy.
 - Linearity was established with a correlation coefficient (R-squared) greater than 0.9993 for the five impurities.[2]
 - Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined.



Method 2: RP-HPLC for Estimation of Atosiban Acetate in Parenterals

This method is a simple, rapid, and accurate procedure for the routine determination of Atosiban Acetate in bulk drug and pharmaceutical parenteral formulations.[1]

- Chromatographic System:
 - Column: XTerra MS C18 (250 x 4.6 mm, 5 μm particle size).[1]
 - Mobile Phase: A gradient program using a mixture of buffer (0.03M Potassium Dihydrogen Orthophosphate in water, pH adjusted to 3.20 with ortho-phosphoric acid) and acetonitrile.
 [1]
 - Flow Rate: 1.0 mL/min.[1]
 - o Detection: UV at 220 nm.[1]
- Validation Parameters:
 - Linearity: The method demonstrated linearity in the concentration range of 15-225 mcg/mL with a linear regression equation of y = 1286.9x 1290.8 and a correlation coefficient (r^2) of 0.9999.[1]
 - LOD and LOQ: The LOD and LOQ were found to be 1.5 mcg/mL and 4.5 mcg/mL, respectively.[1]
 - Accuracy: Recovery studies showed a high accuracy of 99.3%.[1]
 - Assay: The percentage assay of Atosiban Acetate was 99.6%.[1]

Method 3: LC-MS/MS for Quantitative Determination in Rat Plasma

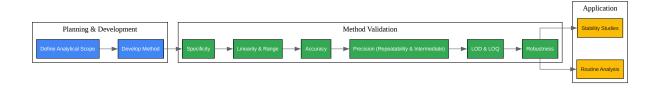
This highly sensitive method is suitable for pharmacokinetic studies of Atosiban in biological matrices.[3]

Sample Preparation:



- Solid Phase Extraction (SPE) was used to extract the analyte and internal standard (Eptifibatide) from rat plasma.[3]
- Chromatographic System:
 - Column: ACE C18 (50 mm x 4.6 mm, 5 μm).[3]
 - A gradient elution was employed.
- Detection:
 - Mass spectrometric detection was performed using a TSQ Quantum ultra AM.[3]
- Validation Parameters:
 - LOQ: The lower limit of quantification was 0.01 microg/ml using 100 microliters of rat plasma.[3]
 - The method was fully validated for its application in a kinetic study.[3]

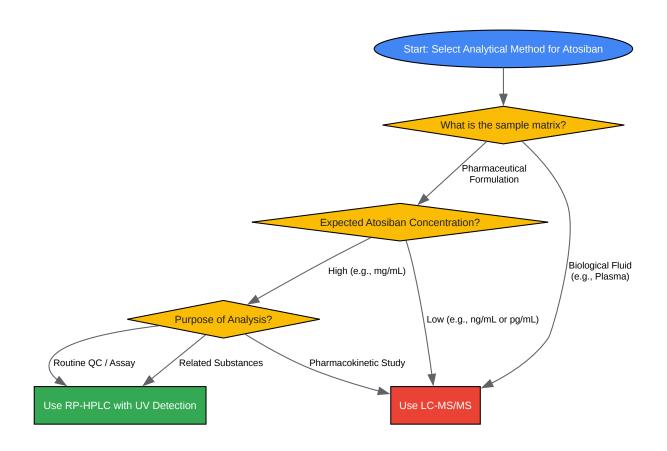
Visualizations



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Caption: General workflow for analytical method validation.





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Caption: Decision tree for selecting an Atosiban analytical method.

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